Nadide
Overview
Description
Nadide, also known as nicotinamide adenine dinucleotide, is a coenzyme found in all living cells. It plays a crucial role in cellular metabolism by participating in redox reactions, where it alternates between oxidized (NAD+) and reduced (NADH) forms. This compound is essential for the transfer of electrons in metabolic processes and is involved in various enzymatic reactions .
Mechanism of Action
Target of Action
Nadide primarily targets numerous enzymatic reactions where it serves as an electron carrier . It is involved in redox reactions, carrying electrons from one reaction to another .
Mode of Action
this compound interacts with its targets by being alternately oxidized and reduced . In its oxidized form (NAD+), it accepts electrons from other molecules. This reaction, coupled with a hydrogen ion (H+), forms the reduced form of this compound (NADH), which can donate electrons .
Biochemical Pathways
this compound is involved in various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation . It serves as a cofactor for oxidoreductases involved in these processes, thereby harvesting energy from fuel substrates such as glucose, amino acids, and fatty acids .
Pharmacokinetics
The optimization of these properties is often the most challenging part of the drug discovery process and has a major impact on the likelihood of success of a drug .
Result of Action
The molecular and cellular effects of this compound’s action are vast. It is involved in numerous enzymatic reactions where it serves as an electron carrier . It also serves as a cosubstrate for non-redox this compound-dependent enzymes, including sirtuins, CD38, and poly (ADP-ribose) polymerases .
Action Environment
Research suggests that the availability of nature within people’s living environment can increase physical activity , which could potentially influence the efficacy and stability of this compound
Biochemical Analysis
Biochemical Properties
Nicotinamide adenine dinucleotide is involved in numerous biochemical reactions. It acts as an electron carrier in redox reactions, where it alternates between its oxidized (NAD+) and reduced (NADH) forms. NAD+ accepts electrons from other molecules, becoming reduced to NADH. This process is vital in cellular respiration, particularly in the glycolysis, citric acid cycle, and oxidative phosphorylation pathways. NAD+ also serves as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases, which are involved in post-translational modifications of proteins .
Cellular Effects
Nicotinamide adenine dinucleotide influences various cellular processes. It is essential for ATP production through its role in cellular respiration. NAD+ is also involved in cell signaling pathways, such as those mediated by sirtuins, which regulate gene expression and cellular stress responses. Additionally, NAD+ is crucial for DNA repair processes, as it is a substrate for enzymes like poly(ADP-ribose) polymerases that detect and repair DNA damage .
Molecular Mechanism
At the molecular level, nicotinamide adenine dinucleotide exerts its effects through electron transfer reactions. NAD+ acts as an oxidizing agent, accepting electrons and becoming reduced to NADH. This reduction-oxidation cycle is fundamental to energy production in cells. NAD+ also binds to and activates sirtuins, which deacetylate proteins and regulate gene expression. Furthermore, NAD+ is involved in the activation of poly(ADP-ribose) polymerases, which play a role in DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinamide adenine dinucleotide can change over time. NAD+ is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that NAD+ levels can influence cellular aging and longevity. In vitro and in vivo studies have demonstrated that maintaining NAD+ levels can improve cellular function and delay age-related decline .
Dosage Effects in Animal Models
The effects of nicotinamide adenine dinucleotide vary with different dosages in animal models. Low doses of NAD+ have been shown to enhance cellular metabolism and improve mitochondrial function. High doses can lead to adverse effects, such as oxidative stress and toxicity. Studies have identified threshold effects, where optimal NAD+ levels promote health, while excessive levels can be detrimental .
Metabolic Pathways
Nicotinamide adenine dinucleotide is involved in several metabolic pathways. It plays a key role in glycolysis, the citric acid cycle, and oxidative phosphorylation, where it functions as an electron carrier. NAD+ is also involved in the biosynthesis of nucleotides and amino acids. Enzymes like nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase are crucial for NAD+ biosynthesis and recycling .
Transport and Distribution
Within cells, nicotinamide adenine dinucleotide is transported and distributed by specific transporters and binding proteins. NAD+ is synthesized in the cytoplasm and mitochondria and can be transported across cellular compartments. Transporters like nicotinamide nucleotide transhydrogenase facilitate the movement of NAD+ and NADH between the cytoplasm and mitochondria, ensuring proper distribution and function .
Subcellular Localization
Nicotinamide adenine dinucleotide is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its localization. For example, mitochondrial NAD+ is essential for ATP production, while nuclear NAD+ is involved in DNA repair and gene regulation. Post-translational modifications and targeting signals help direct NAD+ to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nadide can be synthesized through several methods. One common synthetic route involves the condensation of nicotinamide mononucleotide with adenosine monophosphate. This reaction typically requires the presence of pyrophosphate as a coupling agent and is carried out under mild conditions to prevent the degradation of the sensitive intermediates .
Industrial Production Methods
In industrial settings, this compound is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the coenzyme, which is then extracted and purified. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Nadide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: This compound alternates between its oxidized (NAD+) and reduced (NADH) forms, playing a key role in electron transfer during metabolic processes.
Substitution Reactions: This compound can participate in substitution reactions where functional groups are exchanged, often involving nucleophilic attack.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for this compound include oxygen and hydrogen peroxide, which facilitate the conversion of NADH to NAD+.
Reducing Agents: Reducing agents such as sodium borohydride can convert NAD+ to NADH.
Major Products Formed
The major products formed from these reactions are NAD+ and NADH, which are crucial for cellular respiration and energy production .
Scientific Research Applications
Nadide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions, but with a different structure and mechanism of action.
Coenzyme Q10 (Ubiquinone): Participates in the electron transport chain but differs in its chemical structure and solubility properties.
Uniqueness of Nadide
This compound is unique due to its dual role as both an oxidizing and reducing agent, which is essential for maintaining cellular redox balance. Its involvement in a wide range of metabolic processes and its ability to act as a substrate for various enzymes make it indispensable in cellular physiology .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045236 | |
Record name | Nadide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Nicotinamide adenine dinucleotide | |
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Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
752.5 mg/mL | |
Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
53-84-9, 64417-72-7 | |
Record name | NAD | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nadide [USAN:INN:BAN:JAN] | |
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Record name | Nadide | |
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URL | https://www.drugbank.ca/drugs/DB14128 | |
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Record name | nadide | |
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Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
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Record name | Nadide | |
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Record name | Nadide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
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Record name | Adenosine 5'-(trihydrogen diphosphate), 5'→5' ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monolithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nadide, also known as nicotinamide adenine dinucleotide (NAD), functions as a coenzyme in various redox reactions within cells. [] It exists in two forms: NAD+ (oxidized) and NADH (reduced). NAD+ acts as an electron acceptor, becoming reduced to NADH, while NADH donates electrons, becoming oxidized back to NAD+. These electron transfer reactions are crucial for numerous metabolic processes, including energy production, DNA repair, and cell signaling. For instance, in glycolysis and the citric acid cycle, NAD+ accepts electrons from metabolic intermediates, generating NADH. Subsequently, NADH delivers these electrons to the electron transport chain, driving ATP synthesis. []
ANone: this compound consists of two nucleotides joined by their phosphate groups. One nucleotide contains an adenine base, and the other contains nicotinamide.
A: this compound plays a crucial role in various analytical techniques, particularly enzymatic assays. [] For instance, in the enzymatic determination of glycerol, glycerol is first phosphorylated. The resulting glycerol phosphate is then oxidized by an enzyme that utilizes NAD+ as a coenzyme. The amount of NADH produced in this reaction is directly proportional to the initial glycerol concentration and can be quantified spectrophotometrically by measuring the absorbance at 340 nm.
A: this compound plays a vital role in plant metabolism, and its levels can be influenced by interactions with mycorrhizal fungi. [] Studies have shown that inoculation with arbuscular mycorrhizal fungi (AMF) can lead to variations in plant growth parameters, phosphorus content, and mycorrhizal colonization, which are often correlated with changes in this compound levels. These findings highlight the complex interplay between plants and AMF and the importance of this compound in mediating these interactions. Further research in this area can provide insights into optimizing plant growth and nutrient uptake through beneficial microbial associations.
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